molecular formula C19H19N3O6 B3506867 N-(2-cyano-4,5-diethoxyphenyl)-2-(2-nitrophenoxy)acetamide

N-(2-cyano-4,5-diethoxyphenyl)-2-(2-nitrophenoxy)acetamide

Cat. No. B3506867
M. Wt: 385.4 g/mol
InChI Key: PTKSYLUMVSXSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyano-4,5-diethoxyphenyl)-2-(2-nitrophenoxy)acetamide, commonly known as CDEPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the class of compounds known as amides, which are widely used in organic chemistry as intermediates and building blocks for the synthesis of more complex molecules. CDEPA has been the subject of numerous studies due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of CDEPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act by inducing oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CDEPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and proteasomes. It has also been shown to induce apoptosis in cancer cells, as well as to inhibit angiogenesis, or the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CDEPA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and development. However, there are also some limitations to its use. CDEPA is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different types of cancer cells.

Future Directions

There are many potential future directions for research on CDEPA. One area of interest is in the development of new anti-cancer drugs based on its chemical structure. Researchers are also interested in studying its effects on other types of cancer cells, as well as its potential use in combination with other anti-cancer drugs. Additionally, there is interest in studying its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, CDEPA is a promising compound that has the potential to make significant contributions to the field of scientific research.

Scientific Research Applications

CDEPA has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that CDEPA has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-3-26-17-9-13(11-20)14(10-18(17)27-4-2)21-19(23)12-28-16-8-6-5-7-15(16)22(24)25/h5-10H,3-4,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKSYLUMVSXSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-4,5-diethoxyphenyl)-2-(2-nitrophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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